molecular formula C14H13N3O4 B1418307 3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid CAS No. 1154243-77-2

3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid

Cat. No.: B1418307
CAS No.: 1154243-77-2
M. Wt: 287.27 g/mol
InChI Key: ZEAWEKYCJCHJEG-UHFFFAOYSA-N
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Description

3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid (CAS 152460-09-8) is a nitro-substituted benzoic acid derivative featuring a pyridin-2-yl ethylamino moiety at the 4-position of the aromatic ring. Its molecular formula is C₁₄H₁₂N₃O₄, with a molecular weight of 293.27 g/mol.

Properties

IUPAC Name

3-nitro-4-(1-pyridin-2-ylethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-9(11-4-2-3-7-15-11)16-12-6-5-10(14(18)19)8-13(12)17(20)21/h2-9,16H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAWEKYCJCHJEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid typically involves the following steps:

    Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This process involves the reaction of benzene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

    Amination: The nitrobenzene derivative undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines under appropriate conditions.

    Coupling with Pyridine: The final step involves coupling the aminated benzene derivative with a pyridine derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Coupling Agents: EDCI, DCC, palladium catalysts.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

Major Products Formed

Scientific Research Applications

3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: Research into potential therapeutic applications, such as developing new drugs or studying drug metabolism.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid depends on its specific application

Comparison with Similar Compounds

Key Structural Analogues and Their Properties

The following table summarizes structurally related benzoic acid derivatives and their distinguishing features:

CAS No. Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity to Target
152460-09-8 3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid C₁₄H₁₂N₃O₄ 293.27 Nitro (C3), pyridin-2-yl ethylamino (C4), carboxylic acid Reference
641569-94-0 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid C₁₈H₁₅N₅O₂ 357.35 Methyl (C4), pyridin-3-yl pyrimidinylamino (C3), carboxylic acid 0.82
240136-69-0 4-(3-Nitrophenyl)pyrimidin-2-amine C₁₀H₈N₄O₂ 216.20 Nitrophenyl (C4), pyrimidin-2-amine 0.75
641569-97-3 Ethyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate C₂₀H₁₉N₅O₂ 385.40 Ethyl ester (C3), methyl (C4), pyridin-3-yl pyrimidinylamino 0.72
1220018-84-7 3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid C₁₃H₁₆N₂O₅ 280.28 Nitro (C3), tetrahydro-2H-pyran-4-ylmethylamino (C4), carboxylic acid N/A

Structural and Functional Differences

  • Substituent Position and Type: The target compound’s pyridin-2-yl ethylamino group contrasts with analogues featuring pyridin-3-yl (CAS 641569-94-0) or pyrimidinyl (CAS 240136-69-0) substituents. Pyridin-2-yl’s nitrogen position may enhance metal coordination or hydrogen-bonding interactions compared to pyridin-3-yl derivatives . Ester vs. Heterocyclic Modifications: CAS 1220018-84-7 substitutes the pyridine ring with a tetrahydro-2H-pyran group, reducing aromaticity and altering solubility and conformational flexibility .
  • Electronic Effects: The nitro group at C3 in the target compound induces strong electron-withdrawing effects, lowering the pKa of the carboxylic acid compared to non-nitro analogues. This could enhance ionization in physiological environments .
  • Molecular Weight and Solubility :

    • The target compound (293.27 g/mol) is lighter than pyrimidine-containing analogues (e.g., CAS 641569-94-0: 357.35 g/mol), suggesting better diffusion across membranes. However, the carboxylic acid group may offset this by increasing aqueous solubility .

Biological Activity

3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid, a benzoic acid derivative, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H13N3O4C_{14}H_{13}N_{3}O_{4}, with a molecular weight of 273.27 g/mol. Its structure features a nitro group and a pyridine ring, which are critical for its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity, comparable to standard antibiotics.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Escherichia coli31.25 - 125

This compound's mechanism involves the inhibition of protein synthesis and disruption of nucleic acid metabolism, leading to bacterial cell death.

2. Antiproliferative Effects

In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate its potential as an anticancer agent.

Cancer Cell Line IC50 (μM)
MCF-75.85
A5493.0

The compound induces apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.

3. Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes, including cathepsins B and L, which are involved in protein degradation pathways. This inhibition enhances proteasomal activity, suggesting a role in regulating cellular homeostasis.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Binding: The carboxyl group forms salt bridges and hydrogen bonds with enzyme active sites, enhancing binding affinity.
  • Cellular Uptake: The pyridine moiety aids in cellular permeability, allowing effective intracellular concentrations.
  • Modulation of Signaling Pathways: It influences pathways related to apoptosis and cell cycle regulation, contributing to its antiproliferative effects.

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various models:

  • Antimicrobial Efficacy Study: A study evaluated the compound against clinical isolates of MRSA and found it significantly reduced biofilm formation by over 90%, indicating its potential in treating resistant infections .
  • Cancer Cell Line Evaluation: In a comparative study with standard chemotherapeutics, this compound showed superior growth inhibition in MCF-7 cells compared to doxorubicin .
  • Enzyme Activity Modulation: Research demonstrated that this compound activates the autophagy-lysosome pathway in fibroblasts, suggesting its role in enhancing protein degradation systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid
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3-Nitro-4-{[1-(pyridin-2-yl)ethyl]amino}benzoic acid

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